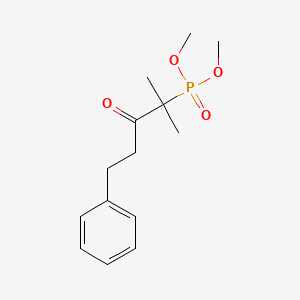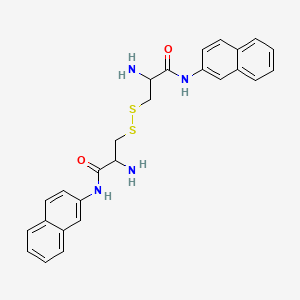
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme activity, especially prolyl endopeptidase (PEP) activity. The compound’s structure includes a sequence of amino acids and a p-nitroanilide (pNA) group, which allows for colorimetric detection of enzymatic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves standard peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as prolyl endopeptidase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Prolyl endopeptidase (PEP) is commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer (pH 7.5), containing salts like NaCl and solvents like DMSO.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm.
Applications De Recherche Scientifique
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is widely used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for detecting and quantifying the activity of prolyl endopeptidase and other proteases.
Drug Development: The compound is used in screening assays to identify potential inhibitors of prolyl endopeptidase, which may have therapeutic applications in treating diseases like celiac disease and neurodegenerative disorders.
Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves its hydrolysis by prolyl endopeptidase. The enzyme recognizes the peptide sequence and cleaves the bond between the amino acids and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular target is the peptide bond, and the pathway involves the catalytic activity of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Ala-pNA: Another peptide substrate used for detecting elastase activity.
Suc-Ala-Pro-pNA: Used for detecting prolyl endopeptidase activity, similar to Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for elastase and other proteases.
Uniqueness
This compound is unique due to its specific sequence, which makes it a suitable substrate for prolyl endopeptidase. Its ability to release p-nitroaniline upon hydrolysis allows for easy and accurate detection of enzyme activity, making it a valuable tool in biochemical research.
Propriétés
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMXHKRVUISFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)
![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)




![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)
